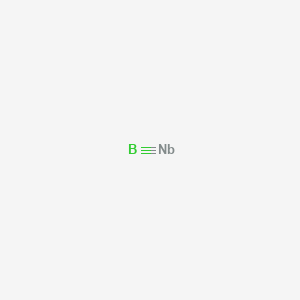

Niobium boride (NbB)

Overview

Description

Niobium boride (NbB) is a highly covalent refractory ceramic material with a hexagonal crystal structure . It appears as a gray crystalline powder .

Synthesis Analysis

NbB can be synthesized by stoichiometric reaction between constituent elements, in this case, Nb and B . This reaction provides for precise stoichiometric control of the materials . Reduction of Nb2O5 (or NbO2) to niobium diboride can also be achieved via metallothermic reduction . Borothermal reduction of NbO2 with elemental boron via solid-state reaction was proposed to obtain nanorods .Molecular Structure Analysis

Niobium boride is a part of a large family of inorganic solids known as structurally ordered intermetallic borides. These have rich bonding schemes, and huge compositional and structural diversity .Chemical Reactions Analysis

The synthesis of NbB involves several chemical reactions. For instance, the reduction of Nb2O5 with NaBH4 using a molar ratio M:B of 1:4 at 700 °C for 30 min under argon flow results in the formation of NbB .Physical And Chemical Properties Analysis

NbB is an ultra-high-temperature ceramic (UHTC) with a melting point of 3050 °C . It has a relatively low density of 6.97 g/cm3 and good high-temperature strength . It has high thermal and electrical conductivities (Electrical resistivity of 25.7 µΩ⋅cm, CTE of 7.7⋅10 −6 °C −1) .Scientific Research Applications

Aerospace Applications

Niobium boride is an ultra-high temperature ceramic (UHTC) with a melting point of 3050 °C . This, along with its relatively low density of 6.97 g/cm³ and good high-temperature strength, makes it a candidate for high-temperature aerospace applications such as hypersonic flight or rocket propulsion systems .

Electrochemical Catalysis

Intermetallic borides, including Niobium boride, are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .

Synthesis of Metal Boride Nanoparticles

Niobium boride can be synthesized into nanoparticles using thermal plasmas . These nanoparticles have very useful physical and chemical properties, such as high melting points, wear resistance, and chemical inertness . The characteristics of metal boride nanoparticles, including the mean size and core–shell structure, are controlled by operating conditions such as the flow rate and the species of the plasma-forming gas .

Non-Noble Catalyst for Water Electrolysis

Niobium boride nanoparticles are receiving attention as functional materials such as a non-noble catalyst for water electrolysis . This application is particularly important for the production of hydrogen, a clean and renewable energy source .

Nuclear Radiation Shielding

Research applications for the produced metal boride nanoparticles is developing in the fields of novel soft material for nuclear radiation shielding .

Ceramic Materials

Niobium boride is widely used in ceramic materials due to its high melting point and wear resistance .

Electrode Materials

Niobium boride is also used as an electrode material . Its high melting point and chemical inertness make it suitable for this application .

Thin Film Materials

Niobium boride is used in thin film materials . Its properties, such as high melting point and wear resistance, make it suitable for this application .

Mechanism of Action

Target of Action

Niobium boride (NbB) primarily targets metal surfaces and alloys due to its high hardness and thermal stability. It is often used in coatings to enhance the wear resistance and durability of materials . The compound interacts with the surface of metals, forming a protective layer that prevents degradation.

Mode of Action

The interaction of NbB with its targets involves the formation of a covalent bond between niobium and boron atoms. This bond creates a hard, stable layer on the metal surface, which significantly enhances the material’s resistance to wear and corrosion . The protective layer formed by NbB is highly resistant to thermal and mechanical stress, making it ideal for high-temperature applications.

Biochemical Pathways

biochemical pathways indirectly. For instance, in catalytic processes, NbB can influence the adsorption and desorption of reactants and products on the catalyst surface, thereby affecting the overall reaction kinetics and efficiency . This can lead to changes in the production rates of various chemical compounds.

Pharmacokinetics

The pharmacokinetics of NbB, in terms of absorption, distribution, metabolism, and excretion (ADME) distribution of NbB coatings on metal surfaces is crucial for ensuring uniform protection. The stability of NbB under different environmental conditions also impacts its effectiveness and longevity .

Result of Action

The primary molecular and cellular effects of NbB’s action include the enhancement of material properties such as hardness, wear resistance, and thermal stability . On a molecular level, the formation of strong covalent bonds between niobium and boron atoms results in a rigid, durable structure . This leads to improved performance and longevity of coated materials in various industrial applications.

: Springer : RSC Publishing : Wikipedia : X-MOL

Future Directions

The high melting point, thermodynamic stability, hardness, strength, wear resistance, thermal and electrical conductivity, and chemical and corrosion inertia of NbB make it suitable for various areas of modern industry . Further efforts are needed for practically utilizing the NbB catalyst with the unique Pt morphology .

properties

IUPAC Name |

boranylidyneniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZMENNHPJNJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315177 | |

| Record name | Niobium boride (NbB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Ullmann] | |

| Record name | Niobium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Niobium boride (NbB) | |

CAS RN |

12045-19-1, 12007-29-3 | |

| Record name | Niobium boride (NbB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium boride (NbB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium boride (NbB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium boride (NbB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)